N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide is a complex organic compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a benzenesulfonamide moiety and a dioxobenzo[f][1,3]benzodithiol core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide typically involves the reaction of benzenesulfonamide derivatives with dioxobenzo[f][1,3]benzodithiol intermediates. One common method includes the cyclization of chloroacetamide derivatives in the presence of ammonium, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimization for larger scale production. This includes the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide or dithiol moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to reduced tumor growth and proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-(1,3-benzodithiol-2-yl)phenyl)-substituted N-arylmethylamines: These compounds share a similar dithiol core and exhibit antimicrobial activity.
Benzothiazole derivatives: Known for their anti-tubercular properties, these compounds have structural similarities and are used in medicinal chemistry.
Uniqueness
N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide is unique due to its dual functionality as both a sulfonamide and a dioxobenzo[f][1,3]benzodithiol derivative. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO4S3/c19-13-11-8-4-5-9-12(11)14(20)16-15(13)23-17(24-16)18-25(21,22)10-6-2-1-3-7-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUFAJDSYKASRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C2SC3=C(S2)C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.